

Understanding the solid solution series of forsterite and fayalite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium iron silicate*

Cat. No.: *B099447*

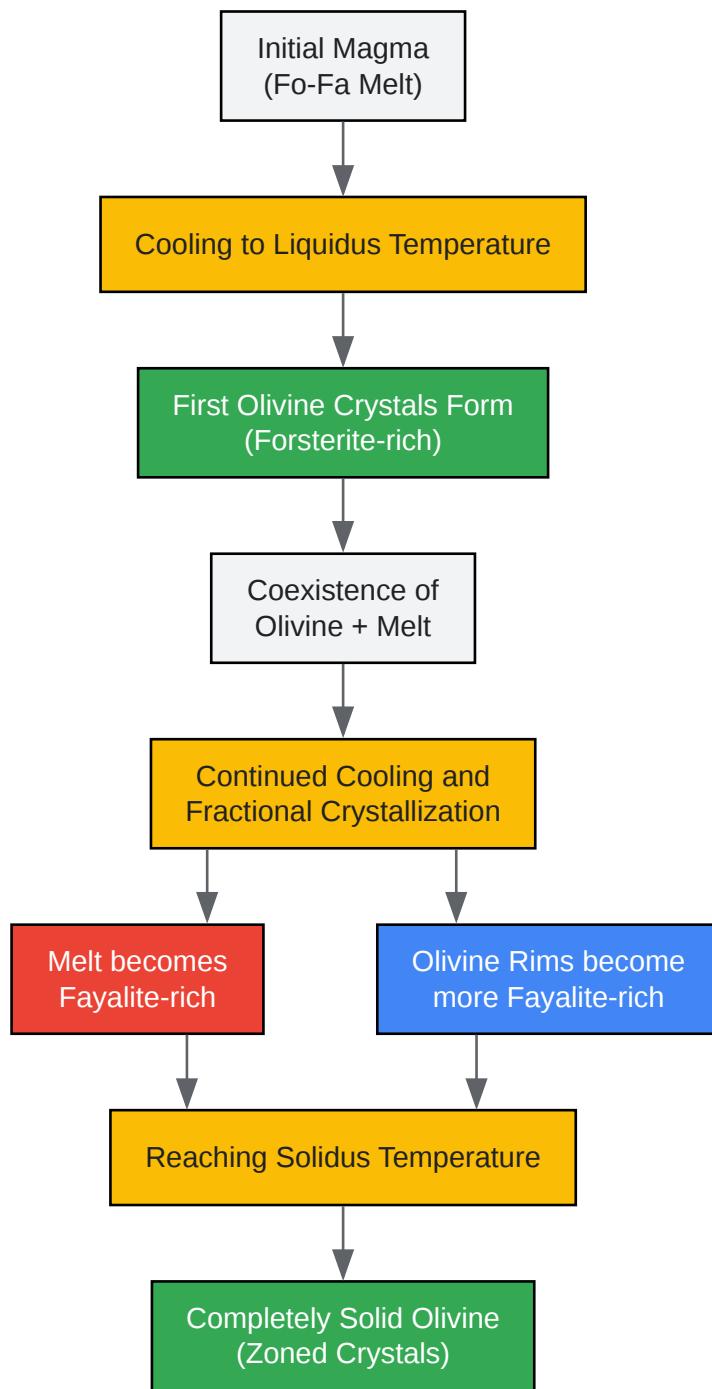
[Get Quote](#)

An In-depth Technical Guide to the Forsterite-Fayalite Solid Solution Series

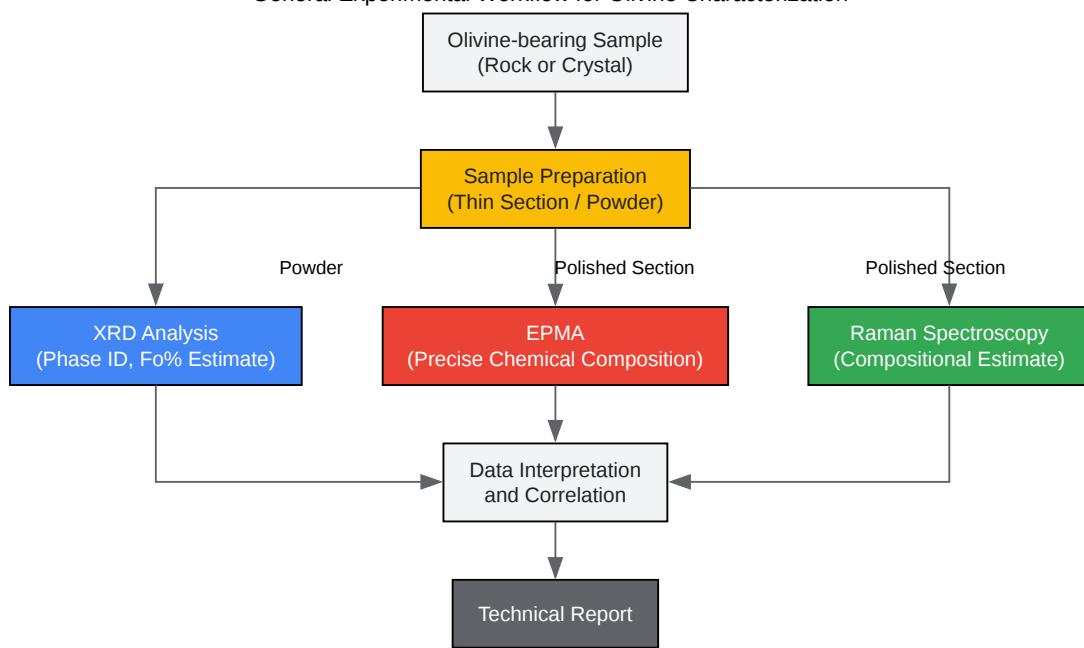
Introduction

The forsterite (Mg_2SiO_4) – fayalite (Fe_2SiO_4) series is a fundamental solid solution in mineralogy and materials science, representing the olivine group of nesosilicates.^{[1][2]} This series is critically important in earth sciences, as olivine is a primary constituent of the Earth's upper mantle.^{[3][4]} Members of this series crystallize in the orthorhombic system and exhibit a complete solid solution, where magnesium and iron(II) ions can freely substitute for one another within the crystal lattice.^{[1][5]} The composition is typically denoted as Fo_xFa_{100-x} , where 'x' represents the molar percentage of the forsterite end-member.^[2] Beyond its geological significance, forsterite is gaining attention as a potential biomaterial for medical implants and tissue engineering due to its excellent mechanical properties and biocompatibility, making this topic relevant to drug development and materials science professionals.^{[6][7]}

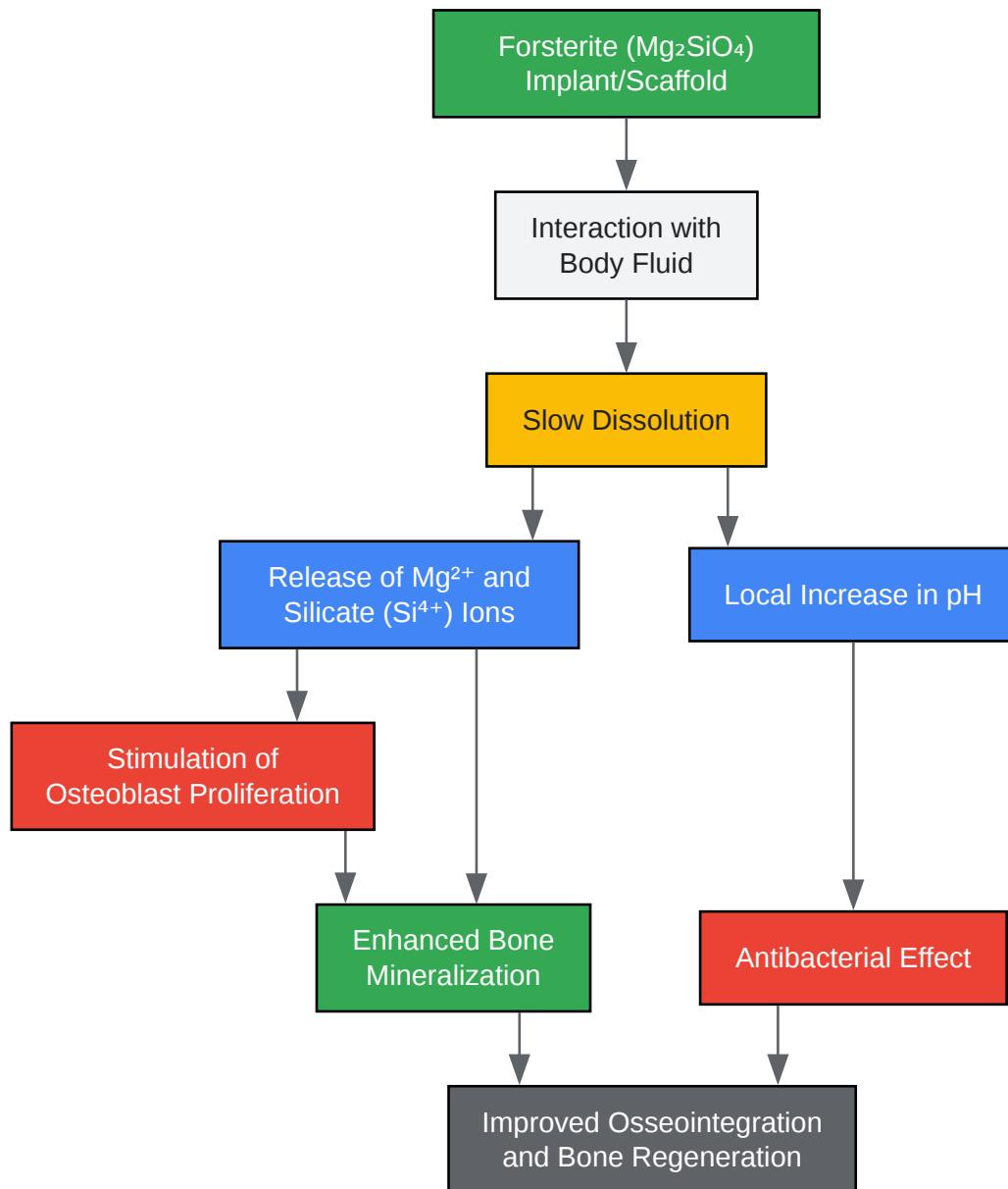
Core Properties of Forsterite and Fayalite


Forsterite and fayalite anchor the two ends of the olivine solid solution series. Their distinct properties, summarized in the table below, vary systematically with the Mg/Fe ratio in intermediate compositions. Forsterite, the magnesium-rich end-member, is characterized by its high melting point and colorless to green appearance, while fayalite, the iron-rich end-member, has a lower melting point and is typically greenish-yellow to brown.^{[1][5]}

Property	Forsterite (Fo)	Fayalite (Fa)
Chemical Formula	Mg_2SiO_4	Fe_2SiO_4
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pbnm	Pbnm
Unit Cell Parameters	$a = 4.75 \text{ \AA}$, $b = 10.20 \text{ \AA}$, $c = 5.98 \text{ \AA}$ ^[1]	$a = 4.82 \text{ \AA}$, $b = 10.48 \text{ \AA}$, $c = 6.09 \text{ \AA}$ ^[5]
Molar Mass	140.69 g/mol ^[1]	203.77 g/mol ^[5]
Color	Colorless, green, yellow, white ^[1]	Greenish yellow, yellow-brown, brown ^[5]
Mohs Hardness	7 ^[1]	6.5–7.0 ^[5]
Specific Gravity	3.21–3.33 ^[1]	4.39 ^[5]
Melting Point	1890 °C ^[1]	~1205 °C ^[8]
Refractive Index	$n\alpha = 1.636\text{--}1.730$, $n\beta = 1.650\text{--}1.739$, $n\gamma = 1.669\text{--}1.772$ ^[1]	$n\alpha = 1.731\text{--}1.824$, $n\beta = 1.760\text{--}1.864$, $n\gamma = 1.773\text{--}1.875$ ^[5]
Birefringence	$\delta = 0.033\text{--}0.042$ ^[1]	$\delta = 0.042\text{--}0.051$ ^[5]


The Forsterite-Fayalite Binary Phase Diagram

The relationship between temperature and composition in the forsterite-fayalite system is illustrated by its binary phase diagram.^{[8][9]} This diagram shows a complete solid solution with a distinct liquidus and solidus curve.^[10] Above the liquidus, the entire system is molten. Below the solidus, it is completely solid olivine.^[10] The region between these two curves represents a two-phase field where both olivine crystals and silicate liquid coexist in equilibrium.^{[8][9]} Upon cooling, a melt of an intermediate composition will begin to crystallize olivine that is richer in the high-temperature component, forsterite, than the melt itself. As cooling continues, the compositions of both the liquid and the solid olivine evolve, becoming progressively enriched in fayalite.^[11]


Logical Flow of Olivine Crystallization

General Experimental Workflow for Olivine Characterization

Proposed Bioactivity Mechanism of Forsterite Implants

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Forsterite - Wikipedia [en.wikipedia.org]
- 2. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]
- 3. Forsterite (Olivine) - Mineral Properties, Photos and Occurrence [mineralexpert.org]
- 4. ALEX STREKEISEN [alexstrekeisen.it]
- 5. Fayalite - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Nanocrystalline forsterite for biomedical applications: synthesis, microstructure and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsterite-Fayalite Diagram [science.smith.edu]
- 9. Binary Solid Solution Diagrams - Forsterite-Fayalite [science.smith.edu]
- 10. sarahlambart.com [sarahlambart.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the solid solution series of forsterite and fayalite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099447#understanding-the-solid-solution-series-of-forsterite-and-fayalite\]](https://www.benchchem.com/product/b099447#understanding-the-solid-solution-series-of-forsterite-and-fayalite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com